6-Amino-N,N-diethyl-5-nitropyridine-3-sulfonamide
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Overview
Description
6-Amino-N,N-diethyl-5-nitropyridine-3-sulfonamide is a chemical compound that belongs to the class of nitropyridines This compound is characterized by the presence of an amino group, a nitro group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N,N-diethyl-5-nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and amination reactions. One common method involves the reaction of pyridine with nitrogen dioxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to obtain 3-nitropyridine . Subsequent reactions introduce the amino and sulfonamide groups to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to isolate the desired product. The specific conditions and reagents used can vary depending on the desired yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N,N-diethyl-5-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Amino-N,N-diethyl-3-sulfonamide, while substitution reactions can introduce different functional groups to the pyridine ring.
Scientific Research Applications
6-Amino-N,N-diethyl-5-nitropyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-N,N-diethyl-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making the compound a potential antimicrobial agent . Additionally, the nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Nitropyridine-3-sulfonamide: Similar structure but lacks the amino and diethyl groups.
4-Amino-3-nitropyridine: Contains an amino group but differs in the position of the nitro group.
N,N-Diethyl-3-nitropyridine-5-sulfonamide: Similar but lacks the amino group.
Uniqueness
6-Amino-N,N-diethyl-5-nitropyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
62009-25-0 |
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Molecular Formula |
C9H14N4O4S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
6-amino-N,N-diethyl-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14N4O4S/c1-3-12(4-2)18(16,17)7-5-8(13(14)15)9(10)11-6-7/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
TXVBZEFEKBYHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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